molecular formula C14H11F3O B12959141 Trifluoromethyl(2-(1-naphthyl)ethyl) ketone

Trifluoromethyl(2-(1-naphthyl)ethyl) ketone

Cat. No.: B12959141
M. Wt: 252.23 g/mol
InChI Key: KZHCFCQCMRATBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one is a fluorinated organic compound with the molecular formula C14H9F3O2 It is known for its unique structural features, which include a trifluoromethyl group and a naphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-naphthaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as column chromatography or recrystallization ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the naphthyl moiety can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 2-Thenoyltrifluoroacetone

Uniqueness

1,1,1-Trifluoro-4-(naphthalen-1-yl)butan-2-one is unique due to its specific combination of a trifluoromethyl group and a naphthyl moiety. This structural arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

1,1,1-trifluoro-4-naphthalen-1-ylbutan-2-one

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13(18)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2

InChI Key

KZHCFCQCMRATBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.